14S-Hdha

Descripción general

Descripción

(14S)-HDoHE is a 14-HDoHE in which the stereocentre at position 14 has S-configuration. It is a conjugate acid of a (14S)-HDoHE(1-). It is an enantiomer of a (14R)-HDoHE.

Mecanismo De Acción

Target of Action

14S-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-lipoxygenase (15-LO) processing of docosahexaenoic acid (DHA) . It is a precursor to the pro-resolving mediator maresin 1 . The primary targets of this compound are the lipoxygenase enzymes, specifically 12-LO and 15-LO .

Mode of Action

This compound interacts with its targets, the 12-LO and 15-LO enzymes, through a process known as lipoxygenation . This interaction results in the formation of this compound from DHA . The this compound then serves as a precursor to the pro-resolving mediator maresin 1 .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the lipoxygenase pathway . This pathway is activated by the interaction of this compound with the 12-LO and 15-LO enzymes . The downstream effects of this pathway include the production of maresin 1, a pro-resolving mediator .

Result of Action

The result of this compound’s action is the production of maresin 1, a pro-resolving mediator . Maresin 1 has potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of healing .

Análisis Bioquímico

Biochemical Properties

14S-HDHA plays a significant role in biochemical reactions. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA . The nature of these interactions involves the enzymatic processing of DHA to form this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

14S-Hydroxy-docosahexaenoic acid (14S-Hdha) is a bioactive lipid derived from docosahexaenoic acid (DHA), known for its significant role in inflammation resolution and tissue healing. This compound is part of a broader class of specialized pro-resolving mediators (SPMs) that are crucial for the resolution of inflammation and promotion of wound healing. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications.

Formation and Structure

This compound is formed through the enzymatic oxidation of DHA, primarily by lipoxygenases and cytochrome P450 enzymes. The biosynthesis pathway involves several intermediates, including 14S-hydroxy-DHA, which can further undergo transformations to yield various stereoisomers such as 14S,21R-dihydroxy-DHA (14S,21R-diHDHA) and 14R,21R-diHDHA. The production of these metabolites occurs predominantly in macrophages during inflammatory responses, indicating their role in immune modulation and tissue repair .

The biological activity of this compound is primarily attributed to its anti-inflammatory properties and its ability to promote wound healing. Key mechanisms include:

- Modulation of Inflammatory Responses : this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and fibroblasts. This modulation helps to shift the balance from an inflammatory state to a resolving state .

- Promotion of Wound Healing : Studies indicate that this compound enhances wound closure by promoting re-epithelialization, granulation tissue formation, and angiogenesis. In murine models, treatment with this compound resulted in improved healing outcomes compared to controls .

- Cellular Effects : The compound influences various cell types involved in wound healing:

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- Diabetic Wound Healing : In a controlled study involving diabetic mice, administration of this compound significantly improved healing rates compared to untreated controls. Histological analysis revealed enhanced granulation tissue formation and reduced inflammatory cell infiltration .

- Oral Wound Healing : Research focused on oral mucosal wounds showed that topical application of this compound led to faster recovery times and reduced pain levels in patients undergoing dental procedures. The compound's ability to modulate local inflammation was crucial for these outcomes .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Wound Healing

Research has demonstrated that 14S-Hdha plays a crucial role in enhancing wound healing processes. In studies involving diabetic mice, administration of this compound improved wound closure by promoting re-epithelialization and granulation tissue formation. Specifically, it was found that this compound enhances vascular endothelial growth factor (VEGF) release and promotes the migration of dermal microvascular endothelial cells, which are essential for angiogenesis . The compound activates the p38 MAPK pathway, which is critical for cellular responses in wound healing .

1.2 Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating macrophage activity. It is produced through the lipoxygenase pathway and has been shown to counteract chronic inflammation. This property makes it a candidate for treating various inflammatory conditions, including cardiovascular diseases and metabolic disorders associated with diabetes . The compound's ability to enhance macrophage pro-healing functions indicates its potential in developing therapies for chronic wounds and other inflammatory diseases.

Molecular Mechanisms

2.1 Biosynthesis

The biosynthesis of this compound occurs primarily through the action of lipoxygenases in macrophages. The process involves the conversion of DHA into hydroxy derivatives, with this compound being one of the key products . Understanding these pathways is essential for harnessing its therapeutic potential.

2.2 Signaling Pathways

The activation of signaling pathways such as p38 MAPK is crucial for the biological effects of this compound. This pathway mediates various cellular responses, including inflammation and cell proliferation, which are vital for effective wound healing . The interplay between this compound and other signaling molecules further elucidates its role in modulating immune responses.

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Diabetic Wound Healing | Administration of this compound in diabetic mice models | Enhanced wound closure and angiogenesis; improved MSC function |

| Chronic Inflammation | Use of this compound in models of chronic inflammation | Reduction in inflammatory markers; modulation of macrophage activity |

| Cardiovascular Health | Investigating the effects of this compound on endothelial function | Improved endothelial response; potential protective effects against cardiovascular complications |

Propiedades

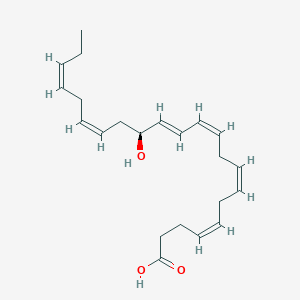

IUPAC Name |

(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEBXONKCYFJAF-OUKOMXQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348022 | |

| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-37-3 | |

| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.